Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C₁₁H₉F₃N₂O₂ and a molecular weight of 258.2 g/mol . It is a solid at room temperature and has a boiling point of 125-126°C . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been known to exhibit anti-proliferative activity against certain bacteria .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit their function .
Biochemical Pathways
Compounds with a similar imidazo[1,2-a]pyridine core have been shown to exhibit anti-proliferative activity, suggesting they may interfere with the pathways involved in bacterial proliferation .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine core have been shown to exhibit anti-proliferative activity, suggesting they may inhibit bacterial proliferation .
Preparation Methods
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be achieved through various methods. One common synthetic route involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as NaOH under ambient and aqueous conditions . This method is rapid, efficient, and environmentally friendly, providing a high yield of the desired product .
Industrial production methods often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization steps . These processes may employ metal catalysts such as palladium, copper, or iron to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethylformamide, as well as catalysts like palladium and copper . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but with a chlorine atom at the 8-position, which may alter its chemical and biological properties.
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts high thermal stability and resistance to chemical degradation, making it valuable for various applications .
Biological Activity
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 860457-99-4) is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H9F3N2O2
- Molecular Weight : 258.20 g/mol
- Melting Point : 139°C to 144°C
- Storage Conditions : Inert atmosphere at room temperature
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
- Mechanism of Action : The compound's mechanism involves interference with the bacterial cell wall synthesis and metabolic pathways critical for Mtb survival.
- Minimum Inhibitory Concentrations (MIC) :
- Against replicating Mtb: MIC 90 range of 0.4–1.9 μM.
- Against MDR-TB: MIC 90 range of 0.07–2.2 μM.
- Against XDR-TB: MIC 90 range of 0.07–0.14 μM.
These findings suggest that this compound has a promising profile as an anti-TB agent with low cytotoxicity against VERO cell lines (IC50 >128 μM) .
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity:
- Cell Lines Tested : The compound was tested against various cancer cell lines including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
- Results : Most derivatives showed non-toxicity at higher concentrations, indicating a favorable safety profile while maintaining efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine core significantly influence biological activity:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
C6 | Trifluoromethyl group | Enhanced potency against Mtb |
C2 | Various substituents | Altered lipophilicity and potency |
Linker Type | Ether vs. Amine | Ether linkers showed better activity |
For instance, compounds with a trifluoromethoxy substituent exhibited potent MICs against Mtb, while those with amine linkers showed diminished activity .
Case Studies
-
Study on Anti-TB Activity :
A study highlighted the development of several imidazo[1,2-a]pyridine derivatives with improved anti-TB activity through scaffold hopping strategies. The most potent compounds demonstrated MIC values as low as 0.003 μM against replicating Mtb . -
Cytotoxicity Assessment :
A comparative study of various derivatives assessed their cytotoxic effects across different cell lines. Most compounds displayed minimal cytotoxicity at concentrations effective against bacterial strains, reinforcing their potential therapeutic utility . -
Metabolic Stability :
Research indicated that certain modifications led to enhanced metabolic stability in human microsomes, which is crucial for developing orally bioavailable drugs .
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJTXOGHERSPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650746 | |
Record name | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860457-99-4 | |
Record name | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.